

synthesis of oleum via the contact process

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Compound of Interest

Compound Name: Oleum

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An In-depth Technical Guide to the Synthesis of **Oleum** via the Contact Process

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oleum, or fuming sulfuric acid, is a solution of sulfur trioxide (SO_3) in 100% sulfuric acid (H_2SO_4).^{[1][2]} It is a critical industrial chemical and a powerful sulfonating and dehydrating agent used in the synthesis of explosives, dyes, and various chemical intermediates.^{[1][3]} The primary method for its industrial production is the Contact Process, a highly efficient catalytic process that has been refined for over a century.^{[2][4]} This guide provides a detailed technical overview of the Contact Process, focusing on the core chemical principles, experimental protocols, and quantitative data relevant to the synthesis of **oleum**.

The process can be broadly divided into three core stages:

- Production and purification of sulfur dioxide (SO_2).
- Catalytic oxidation of sulfur dioxide to sulfur trioxide (SO_3).
- Absorption of sulfur trioxide in concentrated sulfuric acid to form **oleum**.^{[4][5]}

A more advanced and efficient variant, the Double Contact Double Absorption (DCDA) process, maximizes the conversion of SO_2 to achieve higher yields and minimize emissions.^[6]

Core Principles: Thermodynamics and Kinetics

The cornerstone of the Contact Process is the reversible, exothermic oxidation of sulfur dioxide to sulfur trioxide.^{[5][7]}



Understanding the interplay between thermodynamics and kinetics is crucial for optimizing the yield of sulfur trioxide.

- **Thermodynamics:** According to Le Châtelier's Principle, the exothermic nature of the forward reaction means that lower temperatures favor the formation of SO_3 .^{[5][8]} The reaction also involves a reduction in the number of moles of gas (from 3 moles of reactants to 2 moles of product), so high pressure favors the product side.^{[8][9]}
- **Kinetics:** While thermodynamically favored at low temperatures, the rate of reaction is impractically slow.^[5] A catalyst is essential to achieve a reasonable reaction rate. Even with a catalyst, a compromise temperature is required to ensure the reaction proceeds quickly without significantly shifting the equilibrium back towards the reactants.^{[5][10][11]}

This kinetic-thermodynamic trade-off dictates the operating conditions used in industrial synthesis.^[5]

The Contact Process: Process Description and Data

Stage 1: Sulfur Dioxide (SO_2) Production and Purification

The primary feedstock for the Contact Process is sulfur dioxide. It is typically produced by one of the following methods:

- **Burning Molten Sulfur:** High-purity sulfur is burned in an excess of dry air.^{[7][12]}
 - $\text{S}(\text{l}) + \text{O}_2(\text{g}) \rightarrow \text{SO}_2(\text{g})$
- **Roasting Sulfide Ores:** Metallurgical feedstocks like pyrite (FeS_2) are roasted in air.^[3]
 - $4\text{FeS}_2(\text{s}) + 11\text{O}_2(\text{g}) \rightarrow 2\text{Fe}_2\text{O}_3(\text{s}) + 8\text{SO}_2(\text{g})$

The resulting SO₂ gas stream must be purified to prevent poisoning of the catalyst in the subsequent stage.^[4] Impurities like arsenic compounds are particularly detrimental to traditional platinum catalysts, which is a key reason for the widespread adoption of the more robust vanadium-based catalysts.^[4] Purification involves several steps, including passing the gas through dusting towers, scrubbers, and drying towers where it is treated with concentrated sulfuric acid to remove moisture.^[13]

Stage 2: Catalytic Oxidation of SO₂ to SO₃

This is the critical step of the process. The purified SO₂ is mixed with an excess of air (to provide oxygen) and passed through a converter containing a catalyst.

- **Catalyst:** The industry-standard catalyst is vanadium(V) oxide (V₂O₅) supported on a porous silica carrier and promoted with an alkali metal salt, such as potassium sulfate.^{[4][14]} The catalyst is active in its molten state, which forms under reaction conditions.
- **Reaction Mechanism:** The oxidation of SO₂ over a V₂O₅ catalyst is believed to proceed through a cycle where the vanadium species is reduced by SO₂ and then re-oxidized by O₂. The simplified mechanism can be represented as:
 - $\text{SO}_2 + 2\text{V}^{5+} + \text{O}^{2-} \rightarrow \text{SO}_3 + 2\text{V}^{4+}$
 - $2\text{V}^{4+} + \frac{1}{2}\text{O}_2 \rightarrow 2\text{V}^{5+} + \text{O}^{2-}$
- **Operating Conditions:** A multi-stage catalytic converter with inter-stage cooling is used to manage the exothermic reaction and optimize conversion. The conditions represent a compromise between reaction rate and equilibrium position.^{[5][15]}

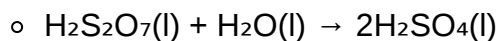
Parameter	Value	Rationale
Catalyst	Vanadium(V) Oxide (V ₂ O ₅) on Silica	High efficiency, cost-effective, and resistant to poisoning compared to platinum.[4][16]
Temperature	400 - 450 °C	Compromise temperature: high enough for a fast reaction rate, low enough for favorable equilibrium (~96-98% conversion).[5][9]
Pressure	1 - 2 atm	Slightly elevated pressure favors the forward reaction. High pressure is unnecessary and not cost-effective due to high existing conversion rates.[4][9][16]
SO ₂ :O ₂ Ratio	~1:1 (molar)	An excess of oxygen (from air) shifts the equilibrium to the right, maximizing SO ₂ conversion.[5]
Conversion Rate	> 99.7% (DCDA Process)	High efficiency is achieved through multiple catalyst beds and intermediate absorption.[6]

Stage 3: Formation of Oleum

The hot SO₃ gas from the converter is cooled and channeled into an absorption tower.

- Absorption: Direct reaction of SO₃ with water is highly exothermic and forms a persistent, corrosive mist of sulfuric acid that is difficult to handle.[2][9][16] Therefore, SO₃ is absorbed in 97-98% concentrated sulfuric acid.[7] This reaction forms pyrosulfuric acid (H₂S₂O₇), the primary component of **oleum**.
 - $\text{SO}_3(\text{g}) + \text{H}_2\text{SO}_4(\text{l}) \rightarrow \text{H}_2\text{S}_2\text{O}_7(\text{l})$

- Final Product: The resulting **oleum** is cooled and can be sold directly or diluted with water to produce sulfuric acid of any desired concentration.



Oleum concentration is typically expressed as the percentage by mass of free SO_3 or as the equivalent percentage of H_2SO_4 strength, which would be over 100%.^{[1][2]}

Oleum (% free SO_3)	Equivalent H_2SO_4 Strength (%)	Molar Formula (approx.)
10%	102.25%	$\text{H}_2\text{SO}_4 \cdot 0.14\text{SO}_3$
20%	104.5%	$\text{H}_2\text{SO}_4 \cdot 0.29\text{SO}_3$
30%	106.75%	$\text{H}_2\text{SO}_4 \cdot 0.45\text{SO}_3$
65% (Disulfuric Acid)	114.6%	$\text{H}_2\text{SO}_4 \cdot \text{SO}_3$ ($\text{H}_2\text{S}_2\text{O}_7$)

Experimental Protocols

Protocol: Titrimetric Determination of Oleum Concentration

This protocol determines the total acidity and the percentage of free SO_3 in an **oleum** sample.

Materials:

- **Oleum** sample
- Standardized 1.0 N Sodium Hydroxide (NaOH) solution
- Distilled water
- Phenolphthalein or Methyl Orange indicator
- Glass weighing ampoule or weighing bottle
- 1-liter Erlenmeyer flask with stopper

- 50 mL burette
- Pipettes

Procedure:

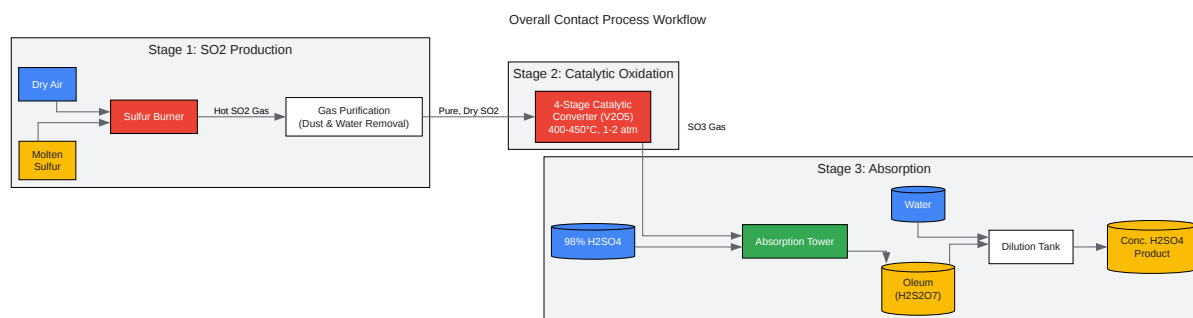
- Sample Preparation (Caution: Perform in a fume hood with appropriate PPE):
 - Carefully weigh approximately 1-2 mL of the **oleum** sample in a sealed glass ampoule or a stoppered weighing bottle to prevent absorption of atmospheric moisture. Record the exact weight (w).[\[17\]](#)
 - Place 250 mL of distilled water into the 1-liter Erlenmeyer flask.
 - Carefully place the entire sealed ampoule (or add the **oleum** from the weighing bottle) into the flask and stopper it. If using an ampoule, shake the flask to break the ampoule.
 - Shake the stoppered flask until any fog (sulfuric acid mist) is completely absorbed into the water.[\[17\]](#)
 - Once dissolved, quantitatively transfer the solution to a 500 mL volumetric flask and dilute to the mark with distilled water.
- Titration:
 - Rinse and fill the burette with the standardized 1.0 N NaOH solution.
 - Pipette a 50 mL aliquot of the diluted **oleum** solution into a clean 250 mL Erlenmeyer flask.
 - Add 2-3 drops of phenolphthalein indicator.[\[17\]](#)
 - Titrate with the NaOH solution until a persistent pink endpoint is reached.[\[17\]](#)
 - Record the volume of NaOH used (V).
 - Repeat the titration at least twice more for consistency.

Calculations:

- Calculate Total Acidity (as % H₂SO₄):
 - $\text{Total Acidity (\%)} = (V \times N \times 4.904) / (w_{\text{aliquot}})$
 - Where:
 - V = Volume of NaOH (mL)
 - N = Normality of NaOH (mol/L)
 - 4.904 = milliequivalent weight of H₂SO₄ × 100
 - w_{aliquot} = weight of the original **oleum** sample in the titrated aliquot (g)
- Calculate % Free SO₃:
 - $\% \text{ Free SO}_3 = (\% \text{ Total Acidity} - 100) \times (80.06 / 18.02)$
 - Where:
 - 80.06 = Molar mass of SO₃
 - 18.02 = Molar mass of H₂O

Visualizations: Workflows and Pathways

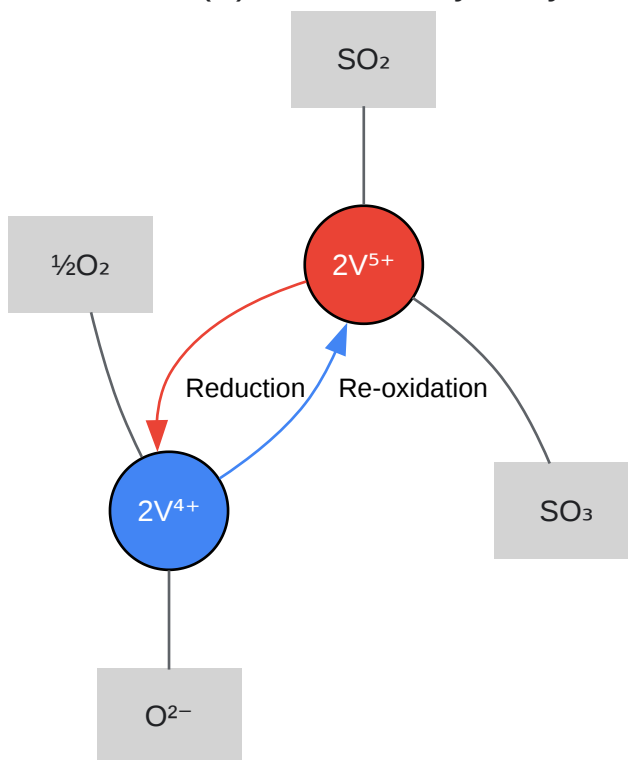
The following diagrams illustrate the key processes in **oleum** synthesis.



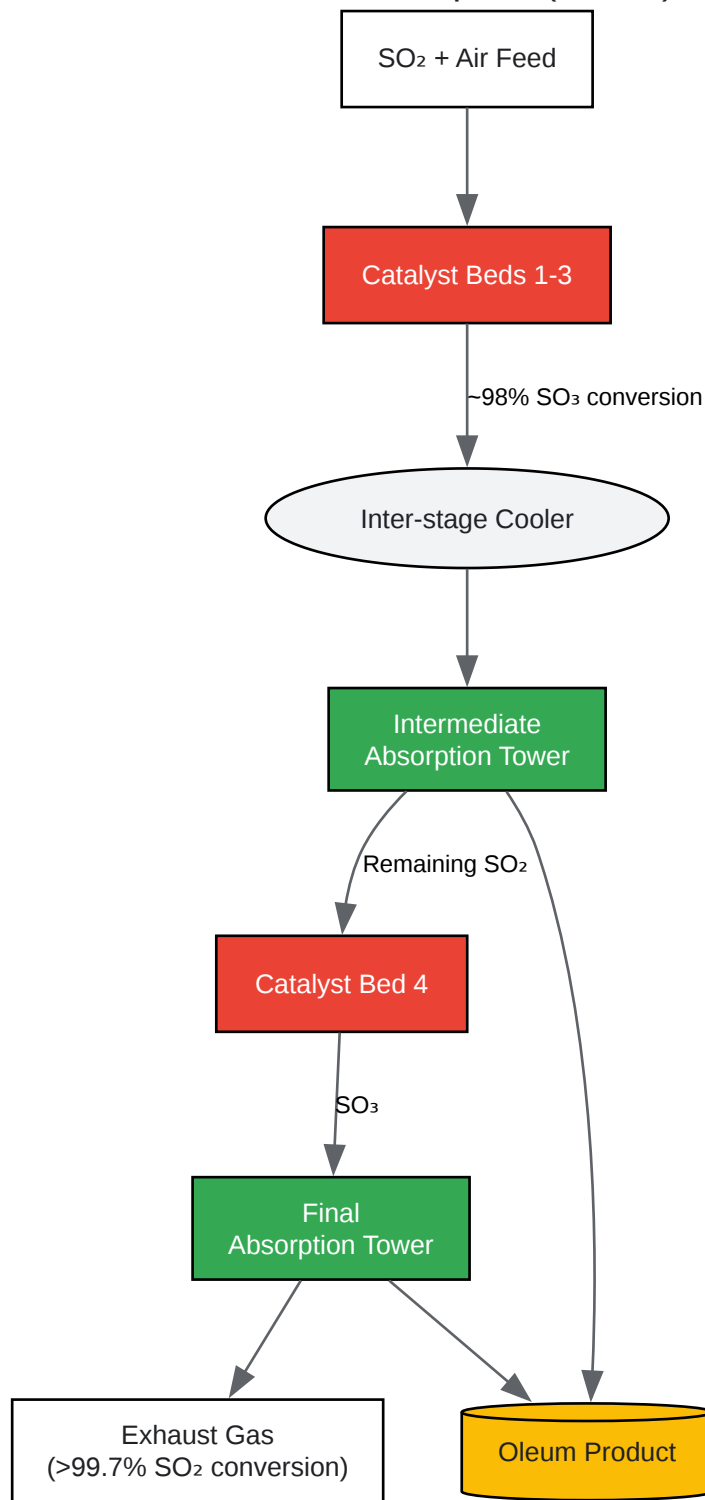
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Caption: Overall workflow of the Contact Process for **oleum** and sulfuric acid synthesis.

Vanadium(V) Oxide Catalytic Cycle



Double Contact Double Absorption (DCDA) Flow

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